Cas no 2229348-27-8 (2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid)
2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid
- EN300-1738185
- 2-[1-(dimethoxymethyl)cyclopropyl]-2-hydroxyacetic acid
- 2229348-27-8
-
- Inchi: 1S/C8H14O5/c1-12-7(13-2)8(3-4-8)5(9)6(10)11/h5,7,9H,3-4H2,1-2H3,(H,10,11)
- InChI Key: CFMHXAXOXSJSBX-UHFFFAOYSA-N
- SMILES: O(C)C(C1(C(C(=O)O)O)CC1)OC
Computed Properties
- Exact Mass: 190.08412354g/mol
- Monoisotopic Mass: 190.08412354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 76Ų
2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1738185-0.05g |
2-[1-(dimethoxymethyl)cyclopropyl]-2-hydroxyacetic acid |
2229348-27-8 | 0.05g |
$1261.0 | 2023-09-20 | ||
| Enamine | EN300-1738185-0.1g |
2-[1-(dimethoxymethyl)cyclopropyl]-2-hydroxyacetic acid |
2229348-27-8 | 0.1g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1738185-0.25g |
2-[1-(dimethoxymethyl)cyclopropyl]-2-hydroxyacetic acid |
2229348-27-8 | 0.25g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1738185-0.5g |
2-[1-(dimethoxymethyl)cyclopropyl]-2-hydroxyacetic acid |
2229348-27-8 | 0.5g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1738185-1.0g |
2-[1-(dimethoxymethyl)cyclopropyl]-2-hydroxyacetic acid |
2229348-27-8 | 1g |
$1500.0 | 2023-06-04 | ||
| Enamine | EN300-1738185-2.5g |
2-[1-(dimethoxymethyl)cyclopropyl]-2-hydroxyacetic acid |
2229348-27-8 | 2.5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1738185-5.0g |
2-[1-(dimethoxymethyl)cyclopropyl]-2-hydroxyacetic acid |
2229348-27-8 | 5g |
$4349.0 | 2023-06-04 | ||
| Enamine | EN300-1738185-10.0g |
2-[1-(dimethoxymethyl)cyclopropyl]-2-hydroxyacetic acid |
2229348-27-8 | 10g |
$6450.0 | 2023-06-04 | ||
| Enamine | EN300-1738185-1g |
2-[1-(dimethoxymethyl)cyclopropyl]-2-hydroxyacetic acid |
2229348-27-8 | 1g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1738185-5g |
2-[1-(dimethoxymethyl)cyclopropyl]-2-hydroxyacetic acid |
2229348-27-8 | 5g |
$4349.0 | 2023-09-20 |
2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid
Comprehensive Overview of 2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid (CAS No. 2229348-27-8)
2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid (CAS No. 2229348-27-8) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and material science. This compound, characterized by its unique cyclopropyl and hydroxyacetic acid functional groups, exhibits versatile applications in drug synthesis and intermediate production. Its molecular structure, featuring a dimethoxymethyl moiety, contributes to its reactivity and stability, making it a valuable building block in modern synthetic chemistry.
In recent years, the demand for cyclopropyl-containing compounds has surged due to their role in the development of bioactive molecules. Researchers and industry professionals frequently search for terms like "cyclopropyl derivatives in drug discovery" or "hydroxyacetic acid applications," reflecting the growing interest in this chemical space. The compound’s CAS No. 2229348-27-8 is often referenced in patent literature and academic studies, highlighting its relevance in cutting-edge research.
The synthesis of 2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid involves multi-step organic reactions, including cyclopropanation and ester hydrolysis. Its dimethoxymethyl group enhances solubility in polar solvents, a property critical for its use in aqueous-phase reactions. This attribute aligns with the current trend toward greener chemistry, where solvents like water are preferred to reduce environmental impact. Searches for "sustainable synthesis methods" and "green chemistry intermediates" often intersect with discussions about this compound.
From a pharmacological perspective, the hydroxyacetic acid moiety in this compound is of particular interest. It mimics structural motifs found in natural metabolites, enabling its potential use in prodrug design. Queries such as "hydroxyacetic acid in medicinal chemistry" or "prodrug development strategies" are common among researchers exploring its applications. Additionally, the cyclopropyl ring is known to confer metabolic stability, a feature highly sought after in the design of small-molecule therapeutics.
In material science, 2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid serves as a precursor for polymers and coatings. Its bifunctional nature allows for cross-linking reactions, which are essential in creating durable materials. Industry professionals often search for "functionalized cyclopropanes in materials" or "acidic monomers for polymerization," underscoring its utility in this domain. The compound’s compatibility with various polymerization techniques further expands its industrial applicability.
Analytical characterization of this compound typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). These methods confirm the purity and structural integrity of CAS No. 2229348-27-8, ensuring its suitability for high-precision applications. Searches related to "NMR analysis of cyclopropanes" or "HPLC methods for hydroxy acids" frequently appear in scientific forums, reflecting the need for robust analytical protocols.
Looking ahead, the versatility of 2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid positions it as a key player in interdisciplinary research. Whether in drug development, material innovation, or sustainable chemistry, this compound continues to inspire new avenues of exploration. As the scientific community increasingly focuses on "multifunctional organic intermediates" and "structure-activity relationships," the significance of this compound is poised to grow even further.
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